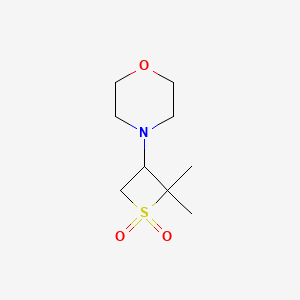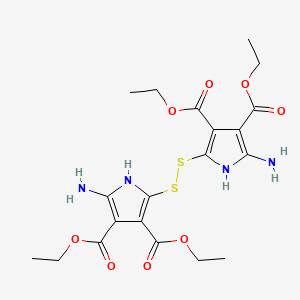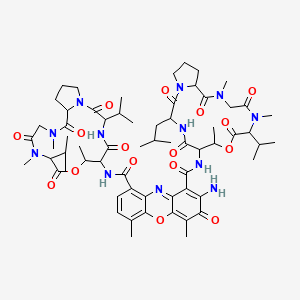
Actinomycin D, 2A-D-leucine-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actinomycin D, 2A-D-leucine- is a potent antibiotic and antineoplastic agent derived from the bacterium Streptomyces parvulus. It is known for its ability to bind to DNA and inhibit RNA synthesis, making it a valuable tool in both research and clinical settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Actinomycin D, 2A-D-leucine- is typically isolated from the fermentation broth of Streptomyces parvulus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: Industrial production of Actinomycin D, 2A-D-leucine- follows a similar fermentation process but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial to maximize yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Actinomycin D, 2A-D-leucine- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and thiols, are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Aplicaciones Científicas De Investigación
Actinomycin D, 2A-D-leucine- has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study DNA-binding properties and interactions.
Biology: Employed in cell cycle studies to arrest cell division and induce apoptosis.
Medicine: Utilized in cancer research and treatment, particularly for pediatric cancers such as Wilms’ tumor and rhabdomyosarcoma.
Industry: Applied in the development of new antibiotics and antineoplastic agents.
Mecanismo De Acción
Actinomycin D, 2A-D-leucine- exerts its effects by binding to the DNA double helix, specifically at the guanine-cytosine base pairs. This binding inhibits RNA polymerase, preventing the synthesis of messenger RNA (mRNA) and, consequently, protein synthesis. The compound also stabilizes cleavable complexes of topoisomerases I and II with DNA, further disrupting cellular processes .
Comparación Con Compuestos Similares
- Actinomycin X2
- Mojavensin A
- Cyclic (leucine-leucine) dipeptide
Comparison: Actinomycin D, 2A-D-leucine- is unique in its strong DNA-binding affinity and ability to inhibit RNA synthesis. While similar compounds like Actinomycin X2 and Mojavensin A also exhibit antimicrobial and antineoplastic properties, Actinomycin D, 2A-D-leucine- is particularly effective in treating certain pediatric cancers and has a well-documented mechanism of action .
Propiedades
Número CAS |
19864-70-1 |
|---|---|
Fórmula molecular |
C63H88N12O16 |
Peso molecular |
1269.4 g/mol |
Nombre IUPAC |
2-amino-4,6-dimethyl-3-oxo-1-N-[7,11,14-trimethyl-3-(2-methylpropyl)-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C63H88N12O16/c1-28(2)25-37-58(83)74-23-17-19-38(74)59(84)70(13)26-40(76)72(15)49(30(5)6)62(87)89-34(11)45(56(81)65-37)69-55(80)42-43(64)51(78)33(10)53-48(42)66-47-36(22-21-32(9)52(47)91-53)54(79)68-46-35(12)90-63(88)50(31(7)8)73(16)41(77)27-71(14)60(85)39-20-18-24-75(39)61(86)44(29(3)4)67-57(46)82/h21-22,28-31,34-35,37-39,44-46,49-50H,17-20,23-27,64H2,1-16H3,(H,65,81)(H,67,82)(H,68,79)(H,69,80) |
Clave InChI |
CKFXYIRFWMZDNE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)CC(C)C)C)C)C(C)C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







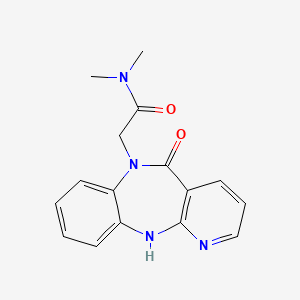

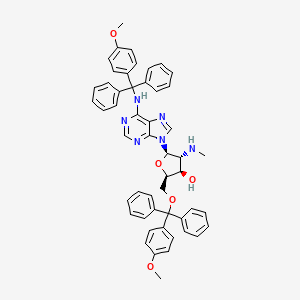
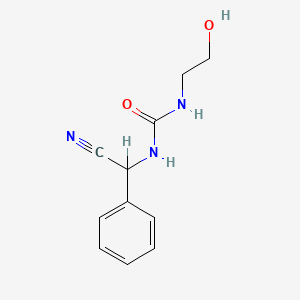
![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)

